molecular formula C9H6Cl2N4O B11027152 3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide

3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B11027152
M. Wt: 257.07 g/mol
InChI Key: KVLXLAMZUITAAK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides and triazoles. It is characterized by the presence of two chlorine atoms on the benzene ring and a triazole ring attached to the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different triazole derivatives .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. Additionally, the benzamide moiety can interact with hydrophobic pockets in the target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it a versatile scaffold for drug design and materials development .

Properties

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

3,4-dichloro-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H6Cl2N4O/c10-7-2-1-6(3-8(7)11)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16)

InChI Key

KVLXLAMZUITAAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN2C=NN=C2)Cl)Cl

solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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